molecular formula C7H5N3O2 B1529069 Methyl 6-cyanopyridazine-3-carboxylate CAS No. 1523617-81-3

Methyl 6-cyanopyridazine-3-carboxylate

Cat. No. B1529069
M. Wt: 163.13 g/mol
InChI Key: FADZVGFNBDURKZ-UHFFFAOYSA-N
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Description

“Methyl 6-cyanopyridazine-3-carboxylate” is an organic compound with the molecular formula C7H5N3O2 . It has a molecular weight of 163.14 . The compound is typically available in powder form .


Molecular Structure Analysis

The InChI code for “Methyl 6-cyanopyridazine-3-carboxylate” is 1S/C7H5N3O2/c1-12-7(11)6-3-2-5(4-8)9-10-6/h2-3H,1H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“Methyl 6-cyanopyridazine-3-carboxylate” has a density of 1.3±0.1 g/cm3 and a boiling point of 397.7±27.0 °C at 760 mmHg . The compound is typically stored at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

  • Tautomeric Forms and Intermolecular Interactions : Research explores the effects of methylation on intermolecular interactions and lipophilicity in pyridazine derivatives. Methylated pyridazine carboxylic acids exhibit equilibrium between lactam and lactim tautomers, influencing their synthesis and physical properties such as increased lipophilicity due to CH⋯O hydrogen bonds (Katrusiak et al., 2011).

Antimicrobial Activity

  • Synthesis of Antimicrobial Agents : New pyrimidinone and oxazinone derivatives fused with thiophene rings have been synthesized starting from citrazinic acid, demonstrating good antibacterial and antifungal activities comparable to reference drugs (Hossan et al., 2012).

Catalysis and Reaction Mechanisms

  • Catalytic Aminocarbonylation : The use of primary and secondary amines in palladium-catalyzed aminocarbonylation of iodo-heteroaromatics, including pyridazine derivatives, to obtain compounds of potential biological importance through simple and double carbon monoxide insertions (Takács et al., 2007).

Anticancer Activity

  • c-Met Kinase Inhibitors : Novel 4-phenoxypyridine derivatives, including those containing pyridazine carboxamide moieties, have been synthesized and evaluated for their in vitro inhibitory activities against c-Met kinase and cytotoxic activities against various cancer cell lines. Some compounds exhibited moderate to good antitumor activities, highlighting the potential therapeutic applications of these derivatives (Liu et al., 2020).

Safety And Hazards

The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and keeping the container tightly closed .

properties

IUPAC Name

methyl 6-cyanopyridazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c1-12-7(11)6-3-2-5(4-8)9-10-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FADZVGFNBDURKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-cyanopyridazine-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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